3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, hydrazine, phenyl, and furan moieties
Preparation Methods
The synthesis of 3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with pyrrolidine under controlled conditions.
Hydrazine linkage: The triazine derivative is then reacted with hydrazine to form the hydrazine linkage.
Condensation with phenyl furan-2-carboxylate: The final step involves the condensation of the hydrazine derivative with phenyl furan-2-carboxylate under appropriate conditions to yield the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions for these reactions would vary based on the desired transformation. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It could be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound may serve as a probe or tool in biological research to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar compounds to 3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE include other triazine derivatives and hydrazine-linked compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its combination of triazine, hydrazine, phenyl, and furan moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N7O3 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
[3-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C23H25N7O3/c31-20(19-9-6-14-32-19)33-18-8-5-7-17(15-18)16-24-28-21-25-22(29-10-1-2-11-29)27-23(26-21)30-12-3-4-13-30/h5-9,14-16H,1-4,10-13H2,(H,25,26,27,28)/b24-16+ |
InChI Key |
BQLPZBDQGCEZRC-LFVJCYFKSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)N5CCCC5 |
Origin of Product |
United States |
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